molecular formula C10H14FNO B8584509 N-(4-Fluorophenyl)-N-(2-hydroxy-2-methylpropyl)amine

N-(4-Fluorophenyl)-N-(2-hydroxy-2-methylpropyl)amine

Cat. No. B8584509
M. Wt: 183.22 g/mol
InChI Key: RDZXPOBFJMTUFP-UHFFFAOYSA-N
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Patent
US05837702

Procedure details

A mixture of 4-fluoroaniline (1.12 g, 10 mmol) and isobutene oxide (0.70 g, 10 mmol) was heated in a sealed tube at 120° C. overnight. The resultant oil was purified by flash chromatography to give the title compound as an oil (1.20 g, 65%).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]1[O:13][C:10]1([CH3:12])[CH3:11]>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:9][C:10]([OH:13])([CH3:12])[CH3:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
0.7 g
Type
reactant
Smiles
C1C(C)(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant oil was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NCC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.